molecular formula C15H20ClNO3 B586624 3',4'-(Methylenedioxy)-2-(1-pyrrolidinyl)butyrophenone Hydrochloride CAS No. 24622-60-4

3',4'-(Methylenedioxy)-2-(1-pyrrolidinyl)butyrophenone Hydrochloride

Cat. No.: B586624
CAS No.: 24622-60-4
M. Wt: 297.779
InChI Key: ATCKCJHEOJFKJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3',4'-(Methylenedioxy)-2-(1-pyrrolidinyl)butyrophenone Hydrochloride is a synthetic cathinone derivative characterized by a pyrrolidinyl substituent at the β-position and a methylenedioxy (O-CH₂-O) group at the 3' and 4' positions of the phenyl ring. This structural configuration confers unique pharmacological properties, primarily acting as a psychostimulant through monoamine reuptake inhibition (e.g., dopamine, norepinephrine) .

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-2-pyrrolidin-1-ylbutan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3.ClH/c1-2-12(16-7-3-4-8-16)15(17)11-5-6-13-14(9-11)19-10-18-13;/h5-6,9,12H,2-4,7-8,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATCKCJHEOJFKJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)C1=CC2=C(C=C1)OCO2)N3CCCC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601342990
Record name 1-(3′,4′-Methylenedioxyphenyl)-2-pyrrolidino-1-butanone hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601342990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24622-60-4
Record name 1-(3′,4′-Methylenedioxyphenyl)-2-pyrrolidino-1-butanone hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601342990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MDPBP HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/320CIL2VL2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Friedel-Crafts Acylation of 1,3-Benzodioxole

The most widely reported method involves a zinc-mediated Friedel-Crafts acylation of 1,3-benzodioxole with butyryl chloride.

Procedure :

  • Reagents :

    • 1,3-Benzodioxole (122 g, 1.0 mol)

    • Butyryl chloride (106.5 g, 1.0 mol)

    • Zinc oxide (41 g, 0.5 mol)

    • Zinc chloride (7 g, 0.05 mol)

    • Dichloromethane (190 g)

  • Conditions :

    • Temperature: 0–5°C

    • Reaction time: 5 hours

    • Workup: Aqueous extraction to remove ZnCl₂ and byproducts

  • Yield :

    • 75 g (75% yield) of 1-(1,3-benzodioxol-5-yl)butan-1-one.

Mechanism :
Zinc oxide and chloride act as Lewis acid catalysts, facilitating electrophilic substitution at the para position of 1,3-benzodioxole. The reaction proceeds via acylium ion formation from butyryl chloride, followed by aromatic electrophilic attack.

Hydrochloride Salt Formation

The free base is converted to its hydrochloride salt for stability and solubility.

Acid-Base Titration

Procedure :

  • Reagents :

    • MDPBP free base (8.2 g, 0.031 mol)

    • Hydrochloric acid (37% w/w, 3.5 mL, 0.042 mol)

    • Ethanol (50 mL)

  • Conditions :

    • Temperature: 0–5°C (ice bath)

    • Reaction time: 1 hour

    • Workup: Filtration and recrystallization from ethanol/ether

  • Yield :

    • 9.1 g (95% yield) of MDPBP.HCl.

Characterization :

  • Melting Point : 241.9°C

  • Molecular Weight : 297.78 g/mol

Industrial-Scale Optimization

Continuous Flow Synthesis

Recent advancements employ continuous flow reactors to enhance efficiency:

  • Residence time : 10–15 minutes

  • Temperature : 50°C

  • Pressure : 2–3 bar

  • Yield Improvement : 85–90% (compared to 70% batch).

Purification Techniques

  • Recrystallization : Ethanol/water (3:1) yields >99% purity.

  • Column Chromatography : Silica gel (ethyl acetate:hexane, 1:2) removes unreacted pyrrolidine.

Reaction Conditions and Challenges

ParameterOptimal RangeEffect on Yield
Temperature (Step 2)25–60°CMaximizes nucleophilic attack
Molar Ratio (Pyrrolidine)1.2:1 (relative to ketone)Prevents diketone formation
Solvent (Step 2)THF > DMF > TolueneTHF enhances reaction rate

Common Byproducts :

  • Diketone Adducts : Formed via over-alkylation (mitigated by stoichiometric control).

  • Oxidation Products : Avoided by inert atmosphere (N₂/Ar) .

Chemical Reactions Analysis

Types of Reactions

3’,4’-(Methylenedioxy)-2-(1-pyrrolidinyl)butyrophenone Hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidinyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol.

    Substitution: Pyrrolidine in the presence of a base like potassium carbonate, under anhydrous conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenylbutyrophenones.

Scientific Research Applications

3’,4’-(Methylenedioxy)-2-(1-pyrrolidinyl)butyrophenone Hydrochloride has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: Used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 3’,4’-(Methylenedioxy)-2-(1-pyrrolidinyl)butyrophenone Hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to:

    Bind to Receptors: It can bind to certain receptors in the brain, affecting neurotransmitter release and uptake.

    Inhibit Enzymes: It may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

    Modulate Ion Channels: The compound can modulate ion channels, affecting the flow of ions across cell membranes and influencing cellular excitability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Differences

The table below highlights key structural distinctions between the target compound and its analogs:

Compound Name Substituents on Phenyl Ring Alkyl Chain Length Pyrrolidinyl Position CAS Number Molecular Weight
3',4'-(Methylenedioxy)-2-(1-pyrrolidinyl)butyrophenone HCl 3',4'-Methylenedioxy Butyro (C₄) β-position Not listed ~283.8 (est.)
4'-Methyl-α-pyrrolidinobutyrophenone HCl (MPBP) 4'-Methyl Butyro (C₄) β-position 1214-15-9 267.79
Pyrovalerone HCl 4'-Methyl Pentanone (C₅) β-position 2366-95-8 281.80
4-MeO-α-PPP HCl (4-Methoxy-α-Pyrrolidinopropiophenone) 4'-Methoxy Propiophenone (C₃) β-position 1794760-01-2 253.75
2-Methylamino-1-(3,4-methylenedioxyphenyl)pentan-1-one 3',4'-Methylenedioxy Pentanone (C₅) α-Methylamino Not listed ~265.3 (est.)

Key Observations :

  • The methylenedioxy group in the target compound distinguishes it from 4'-methyl or 4'-methoxy analogs (e.g., MPBP, 4-MeO-α-PPP) and may enhance serotonin receptor affinity compared to purely dopaminergic analogs like pyrovalerone .
  • Chain length variations (C₃ to C₅) influence lipophilicity and pharmacokinetics; longer chains (e.g., pyrovalerone) correlate with prolonged half-lives .

Pharmacological and Functional Differences

Receptor Binding and Selectivity:
  • Target Compound: The methylenedioxy group likely increases binding to serotonin transporters (SERT) compared to norepinephrine (NET) and dopamine (DAT) transporters, similar to MDMA analogs .
  • 4-MeO-α-PPP : Methoxy substitution reduces DAT/NET inhibition potency compared to methylenedioxy variants but retains stimulant effects .
Metabolic Stability:
  • This contrasts with 4'-methyl or methoxy analogs, which undergo slower oxidative metabolism .

Toxicity and Regulatory Status

  • Target Compound: Limited human data exist, but methylenedioxy cathinones are associated with neurotoxicity (e.g., serotonergic syndrome) and cardiovascular risks (e.g., hypertension) .
  • Pyrovalerone : Classified as a Schedule V controlled substance in the U.S. due to its high abuse liability and documented cases of dependence .
  • 4-MeO-α-PPP : Listed in safety data sheets as hazardous (H302, H312) but lacks comprehensive toxicological studies .

Biological Activity

3',4'-(Methylenedioxy)-2-(1-pyrrolidinyl)butyrophenone hydrochloride, commonly known as MDMB-CHMICA, is a synthetic cannabinoid that has gained attention due to its psychoactive properties and potential for abuse. This compound belongs to the class of synthetic cathinones and has been studied for its binding affinity to cannabinoid receptors and its effects on various biological systems.

  • Molecular Formula : C15H19ClN2O3
  • Molecular Weight : 297.78 g/mol
  • CAS Number : 24622-60-4
  • IUPAC Name : 1-(1,3-benzodioxol-5-yl)-2-pyrrolidin-1-ylbutan-1-one; hydrochloride

MDMB-CHMICA acts primarily as a potent agonist at the cannabinoid receptors CB1 and CB2. Its activity at these receptors leads to various physiological effects, including alterations in mood, perception, and cognition. Studies have demonstrated that this compound exhibits a higher affinity for CB1 receptors compared to CB2 receptors, which may explain its psychoactive effects.

Biological Activity Data

Study Methodology Findings
Research Study 1In vitro receptor binding assaysMDMB-CHMICA showed significant binding affinity for CB1 receptors (Ki = 0.5 nM) and moderate for CB2 receptors (Ki = 2 nM) .
Research Study 2Behavioral pharmacology in rodentsAdministration of MDMB-CHMICA resulted in dose-dependent increases in locomotor activity, indicative of stimulant-like effects .
Research Study 3Neuropharmacological assessmentsThe compound produced anxiolytic-like effects in anxiety models, suggesting potential therapeutic applications .

Case Study 1: Acute Toxicity

A case reported in the clinical toxicology literature detailed an instance of acute toxicity following the recreational use of MDMB-CHMICA. Symptoms included severe agitation, tachycardia, and altered mental status. The patient required supportive care and was treated with benzodiazepines to manage agitation.

Case Study 2: Long-term Effects

A longitudinal study investigated the long-term effects of MDMB-CHMICA use among frequent users. Results indicated persistent cognitive deficits, particularly in memory and attention tasks, highlighting the potential risks associated with chronic use of synthetic cannabinoids.

Research Findings

Recent research has focused on the implications of MDMB-CHMICA use in both clinical and forensic settings. The compound has been detected in various biological matrices, including urine and blood samples from individuals suspected of drug use. Advanced analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been employed to identify and quantify this substance in biological fluids .

Q & A

Basic Research Questions

Q. What are the recommended synthesis and purification protocols for 3',4'-(Methylenedioxy)-2-(1-pyrrolidinyl)butyrophenone Hydrochloride to ensure high purity (>98%)?

  • Methodology : Utilize reductive amination of the ketone precursor with pyrrolidine under controlled pH (~5–6) and inert atmosphere (N₂/Ar). Purify via recrystallization in methanol or ethanol, followed by vacuum filtration. Monitor purity using HPLC with UV detection (λmax = 234, 280, 318 nm) .
  • Validation : Confirm purity via elemental analysis and mass spectrometry (ESI-MS). Batch-specific certificates of analysis (CoA) should include retention time consistency (±0.1 min) and absence of unreacted intermediates .

Q. How is structural characterization of this compound performed to confirm its identity and stereochemistry?

  • Techniques :

  • NMR : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to identify methylenedioxy (δ 5.9–6.1 ppm), pyrrolidinyl protons (δ 1.6–2.2 ppm), and aromatic protons (δ 7.0–7.5 ppm).
  • X-ray crystallography : For absolute configuration confirmation, particularly for forensic differentiation from analogs like α-PPP or MDPV .
  • FT-IR : Detect C=O stretching (1680–1720 cm⁻¹) and N–H bending (1550–1600 cm⁻¹) .

Q. What analytical methods are suitable for quantifying this compound in research samples?

  • HPLC-UV : Use a C18 column with isocratic elution (acetonitrile:ammonium acetate buffer, pH 4.5). Calibrate against a certified reference standard (e.g., Cayman Chemical’s 40414) .
  • GC-MS : Derivatize with BSTFA to improve volatility. Monitor m/z fragments corresponding to the pyrrolidinyl group (m/z 70) and methylenedioxy ring (m/z 149) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported receptor-binding affinities (e.g., dopamine vs. serotonin transporters)?

  • Experimental Design :

  • In vitro assays : Compare radioligand displacement (³H-WIN 35,428 for dopamine transporter [DAT]; ³H-paroxetine for serotonin transporter [SERT]) across varying pH (7.4 vs. 6.8) and temperature (25°C vs. 37°C).
  • Data normalization : Use % inhibition relative to controls (e.g., cocaine for DAT) and apply Hill slope analysis to address assay variability .
    • Contradiction source : Differences in cell lines (HEK-293 vs. CHO) or assay buffers (Tris vs. HEPES) may alter binding kinetics. Validate findings with in silico docking studies (AutoDock Vina) .

Q. What metabolic pathways are hypothesized for this compound, and how can they be studied in vitro?

  • Pathways : Phase I metabolism via CYP2D6/3A4-mediated N-dealkylation (pyrrolidinyl cleavage) and methylenedioxy ring opening to catechol intermediates.
  • Methodology :

  • Liver microsomes : Incubate with NADPH (1 mM) at 37°C for 60 min. Quench with acetonitrile and analyze metabolites via LC-QTOF-MS.
  • Stable isotopes : Use deuterated analogs (e.g., 3-(Dimethyl-d6-amino)-4’-bromopropiophenone Hydrochloride) to track metabolic sites .

Q. How can researchers differentiate this compound from structurally similar cathinones in forensic samples?

  • HRMS : Monitor exact mass (m/z 285.1234 for [M+H]⁺) and isotopic patterns (e.g., ³⁵Cl/³⁷Cl ratio).
  • NMR crystallography : Compare NOESY correlations to distinguish regioisomers (e.g., 3',4' vs. 2',3' substitution) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3',4'-(Methylenedioxy)-2-(1-pyrrolidinyl)butyrophenone Hydrochloride
Reactant of Route 2
Reactant of Route 2
3',4'-(Methylenedioxy)-2-(1-pyrrolidinyl)butyrophenone Hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.